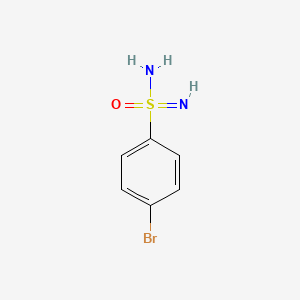
4-Bromobenzene-1-sulfonoimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromobenzene-1-sulfonoimidamide is an organosulfur compound characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a sulfonoimidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromobenzene-1-sulfonoimidamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at a moderate level to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters are crucial to achieving high purity and consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-Bromobenzene-1-sulfonoimidamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of different derivatives.
Oxidation and Reduction: The sulfonoimidamide group can be oxidized or reduced under specific conditions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to sulfonic acids or sulfinamides.
Scientific Research Applications
4-Bromobenzene-1-sulfonoimidamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organosulfur compounds and is used in the development of new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Bromobenzene-1-sulfonoimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonoimidamide group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Sulfonamides: Compounds containing the sulfonamide group, which have similar chemical properties and applications.
Sulfoximines: These compounds also contain a sulfur atom bonded to nitrogen and oxygen, and they share some reactivity patterns with sulfonoimidamides.
Sulfonimidates: These are closely related to sulfonoimidamides and are often used as intermediates in their synthesis.
Uniqueness: 4-Bromobenzene-1-sulfonoimidamide is unique due to the presence of both a bromine atom and a sulfonoimidamide group, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C6H7BrN2OS |
|---|---|
Molecular Weight |
235.10 g/mol |
IUPAC Name |
1-(aminosulfonimidoyl)-4-bromobenzene |
InChI |
InChI=1S/C6H7BrN2OS/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H3,8,9,10) |
InChI Key |
LDRUBBWHBFCWRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=N)(=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


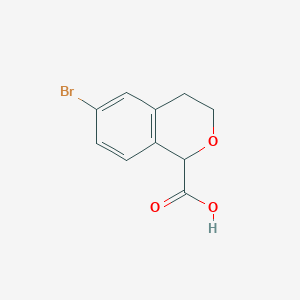

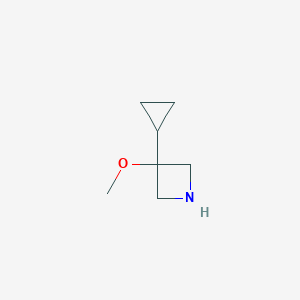
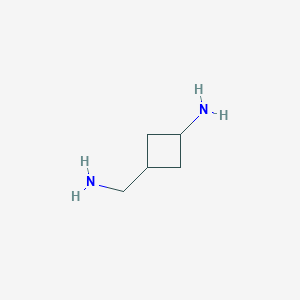
![4-[(1,3-Benzoxazol-2-yl)amino]butanoic acid](/img/structure/B13506324.png)

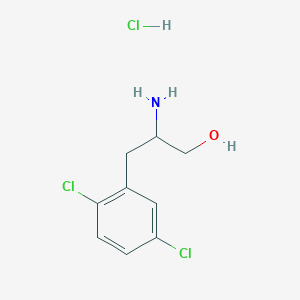
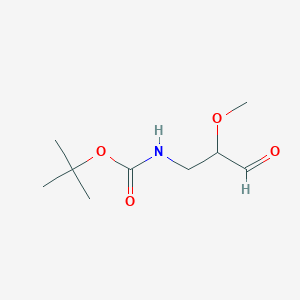
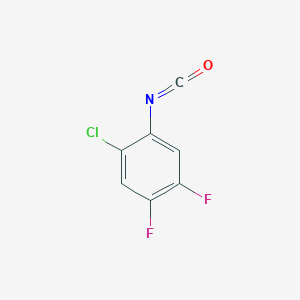
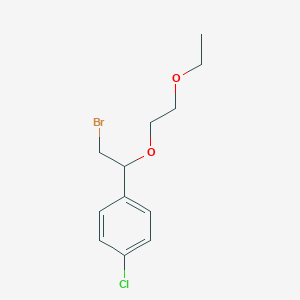
![4-oxo-4H-Pyrido[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13506370.png)
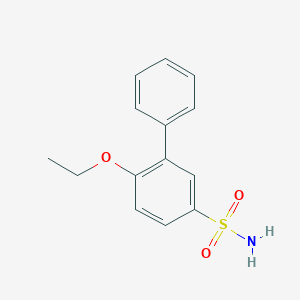
![6-methyl-4-phenyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine hydrochloride](/img/structure/B13506398.png)

